2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
CAS No.: 147394-94-3
Cat. No.: VC21158061
Molecular Formula: C14H9Cl2N2O5P
Molecular Weight: 387.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147394-94-3 |
|---|---|
| Molecular Formula | C14H9Cl2N2O5P |
| Molecular Weight | 387.1 g/mol |
| IUPAC Name | [4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) |
| Standard InChI Key | IXZONVAEGFOVSF-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1Cl)C(=O)N=C(N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)N=C(N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O |
Introduction
Chemical Identity and Basic Properties
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone is a complex organic compound characterized by specific chemical identifiers and physical properties that define its behavior in biological systems. The compound is identified by CAS No. 147394-94-3 and possesses a molecular formula of C14H9Cl2N2O5P. Its molecular weight is approximately 387.1 g/mol, which places it in a range suitable for various pharmacological applications. The structure features a quinazolinone core with strategically placed chlorine substituents and a phosphoryloxy group, elements that contribute significantly to its biological activity profile.
From a physical chemistry perspective, the presence of the phosphoryloxy group impacts the compound's solubility profile and ability to interact with aqueous environments in biological systems. The quinazolinone core provides structural rigidity while allowing for specific interactions with protein targets through hydrogen bonding and other non-covalent interactions. These physical and chemical properties collectively influence the compound's behavior in biological assays and its potential as a therapeutic agent.
Structural Characteristics and Synthesis
Detailed Structural Analysis
The structure of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone features a quinazolinone core with specific substitutions that contribute to its biological activity. The quinazolinone scaffold serves as the central framework to which functional groups are attached. A key structural element is the phosphoryloxy group (-OPO3H2) at the 2' position of the phenyl ring, which is critical for the compound's interaction with various phosphatases and other biological targets. This phosphoryloxy moiety can undergo enzymatic cleavage, which has implications for its mechanism of action within biological systems.
The compound contains two chlorine atoms strategically positioned at the 5' position of the phenyl ring and at position 6 of the quinazolinone core. These halogens enhance the compound's lipophilicity and influence its binding affinity to biological targets. The 4-(3H)-quinazolinone portion features a lactam group that can participate in hydrogen bonding interactions with protein residues, further stabilizing binding interactions with target enzymes. These structural elements collectively contribute to the compound's biological activity profile and its potential applications in cancer research.
Synthetic Approaches
Biological Activity and Mechanisms of Action
Mechanism of Action
The mechanism of action of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone likely involves its interaction with specific enzymes and cellular targets related to cancer progression. The unique combination of chlorine substituents and the phosphoryloxy group enhances its biological activity compared to similar compounds, potentially affecting enzyme activity related to cancer cell proliferation. This enhanced activity may stem from improved binding affinity to target proteins or altered pharmacokinetic properties.
The compound may function as:
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An inhibitor of specific kinases or phosphatases involved in cellular signaling
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A modulator of transcription factors or other proteins involved in gene expression
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An agent that disrupts protein-protein interactions essential for cancer cell survival
The phosphoryloxy group plays a particularly important role in the compound's mechanism of action, as it may serve as a recognition element for specific enzymes or as a substrate for enzymatic processing. This functional group might undergo enzymatic cleavage in cellular environments, potentially releasing an active metabolite that exerts the observed biological effects.
Applications in Research and Medicine
Use as a Molecular Probe
One of the significant applications of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone is its potential use as a molecular probe in biochemical assays aimed at studying enzyme activities related to cancer. The compound's unique chemical properties make it particularly suitable for investigating phosphatase activity and related enzymatic processes in cellular systems. As a molecular probe, it can help researchers visualize and quantify specific enzymatic activities in complex biological samples.
The compound may be utilized in research settings for:
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Developing assays to measure phosphatase activity in cancer cell lines
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Studying the effects of enzyme inhibition on cellular signaling pathways
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Investigating structure-activity relationships of related compounds
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Evaluating the impact of structural modifications on biological activity
These applications highlight the compound's value beyond its direct therapeutic potential, positioning it as an important research tool for advancing our understanding of cancer biology and enzyme function.
| Application Area | Relevance | Potential Advantage |
|---|---|---|
| Anticancer agents | High | Selective targeting of cancer-related enzymes |
| Enzyme inhibitors | High | Specific inhibition of phosphatases |
| Molecular probes | High | Visualization of enzymatic activity |
| Structure optimization | Medium | Template for developing improved compounds |
| Combination therapy | Medium | Potential synergy with established treatments |
This compound serves as a valuable chemical entity in drug discovery pipelines, offering researchers a platform for developing more potent and selective compounds through medicinal chemistry optimization. Structure-based drug design approaches can leverage the known properties of this compound to create derivatives with enhanced activity profiles or improved pharmacokinetic properties.
Structure-Activity Relationship Analysis
Role of Functional Groups
The key structural elements and their contributions include:
Understanding these structure-activity relationships is essential for rational drug design and the development of more potent derivatives with improved pharmacological properties.
Comparison with Related Compounds
A comparison of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone with related compounds provides valuable insights into the importance of specific structural features for biological activity. One closely related compound is 6-Chloro-2-(5-chloro-2-hydroxyphenyl)-4(3H)-quinazolinone, which lacks the phosphoryloxy group and instead features a hydroxyl group at the 2' position .
Table 2: Comparison of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone with Related Compounds
| Compound | Molecular Weight | Key Structural Difference | Biological Implication |
|---|---|---|---|
| 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | 387.1 g/mol | Contains phosphoryloxy group | Enhanced interaction with phosphatases, potential prodrug properties |
| 6-Chloro-2-(5-chloro-2-hydroxyphenyl)-4(3H)-quinazolinone | 307.1 g/mol | Contains hydroxyl instead of phosphoryloxy group | Different binding profile, potentially different mechanism of action |
| Non-chlorinated quinazolinone derivatives | Varies | Lack chlorine substituents | Reduced lipophilicity, potentially altered binding affinity |
| Other phosphorylated quinazolinones | Varies | Different substitution patterns | Modified target selectivity and pharmacokinetic properties |
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